molecular formula C10H14N2O2 B8778465 3-Amino-4-(propylamino)benzoic acid CAS No. 68740-32-9

3-Amino-4-(propylamino)benzoic acid

Cat. No. B8778465
CAS RN: 68740-32-9
M. Wt: 194.23 g/mol
InChI Key: NCCPBFIZFBAPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(propylamino)benzoic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(propylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(propylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68740-32-9

Product Name

3-Amino-4-(propylamino)benzoic acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-4-(propylamino)benzoic acid

InChI

InChI=1S/C10H14N2O2/c1-2-5-12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3,(H,13,14)

InChI Key

NCCPBFIZFBAPTB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.5 parts of 3-nitro-4-(propylamino)-benzoic acid and 80 parts of methanol is hydrogenated at normal pressure and at room temperature with 2 parts of Raney-nickel catalyst. After the calculated amount of hydrogen is taken up, the catalyst is filtered off, 100 parts of acetic acid are added to the filtrate and the whole is evaporated, yielding 4.5 parts of 3-amino-4-(propylamino)benzoic acid as a residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a tetrahydrofuran solution (20 mL) of 3-nitro-4-n-propylaminobenzoic acid (see Working Example 82-1) (1.94 g, 10.8 mmol) was added 10% palladium-carbon (200 mg), a hydrogen atmosphere was substituted in the flask, and this was stirred at room temperature for 6 hours. After the reaction was finished, this was filtered through Celite, and the filtrate was concentrated to yield the title compound (1.68 g, quant.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.